N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-2-6-14(7-3-12)19-17(21)13-4-8-15(9-5-13)20(22)23/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCFBQFGGLFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide typically involves the coupling of a thiazole derivative with a nitrobenzamide. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-aminobenzamide.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a thiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .
Biological Activity
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring and a nitrobenzamide group. The IUPAC name reflects its complex structure, which can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.39 g/mol |
| CAS Number | Not available |
The compound's unique combination of functional groups contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves the coupling of a thiazole derivative with a nitrobenzamide. A common method includes:
- Starting Materials : 2-methyl-1,3-thiazole-4-carboxylic acid and 4-nitroaniline.
- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to optimize yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies involving docking simulations suggest that it interacts effectively with specific molecular targets involved in cancer cell proliferation. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its binding affinity to target proteins, leading to potential apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Antidiabetic Activity : A study on related nitrobenzamide derivatives revealed significant α-glucosidase inhibitory activity, with IC50 values suggesting strong potential for managing diabetes . This indicates that modifications to the benzamide structure can enhance biological efficacy.
- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations demonstrated the stability of the compound in binding sites of target proteins associated with disease pathways, supporting its therapeutic potential .
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Cell Signaling Modulation : It can interfere with cellular signaling pathways that regulate inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
